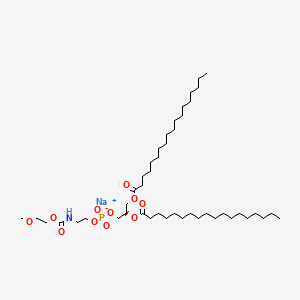
2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride
Übersicht
Beschreibung
“2,5-Dibromo-4-methylbenzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1394041-86-1 . It has a molecular weight of 348.44 and is typically in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5Br2ClO2S/c1-4-2-6 (9)7 (3-5 (4)8)13 (10,11)12/h2-3H,1H3 . This indicates that the molecule consists of a benzene ring with two bromine atoms, one methyl group, and one sulfonyl chloride group attached.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 348.44 .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study conducted by Murthy et al. (2018) discusses the synthesis of a compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride, indicating the utility of 4-methylbenzene-1-sulfonyl chloride in synthesizing complex molecules. The compound's structure and properties were characterized using various techniques, revealing the potential of 2,5-dibromo-4-methylbenzene-1-sulfonyl chloride in detailed molecular studies (Murthy et al., 2018).
Derivative Formation and Potential Applications
- Cremlyn and Cronje (1979) explored the conversion of various dichlorophenols to substituted benzenesulfonyl chlorides, demonstrating the chemical versatility of these compounds in forming derivatives. Their research also hinted at the potential applications of these derivatives in areas such as herbicides (Cremlyn & Cronje, 1979).
Catalysis and Hydrolysis Studies
- Ivanov et al. (2005) investigated the hydrolysis of various sulfonyl chlorides, including 2-methylbenzenesulfonyl chloride, in different solvent mixtures. This study provides insights into the catalytic properties and reactivity of sulfonyl chlorides under varying conditions, relevant for understanding the behavior of this compound in similar scenarios (Ivanov et al., 2005).
Antibacterial and Surface Activity
- El-Sayed (2006) researched the synthesis of 1,2,4-triazole derivatives using a precursor that involves the reaction with 4-methylbenzene-sulfonylchloride. This study highlights the application of sulfonyl chlorides in creating compounds with antibacterial properties and potential use as surface active agents (El-Sayed, 2006).
Synthesis of High-Purity Compounds
- Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene using sulfonyl chloride. This indicates the role of sulfonyl chlorides in producing high-purity chemical intermediates for use in agricultural and pharmaceutical applications (Moore, 2003).
Safety and Hazards
This compound is considered hazardous. It may cause skin burns, eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, wearing protective clothing and eye protection, and using only in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,5-dibromo-4-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c1-4-2-6(9)7(3-5(4)8)13(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAWOFBDWQWEEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)











![methyl 2-amino-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanoate](/img/structure/B1433059.png)

